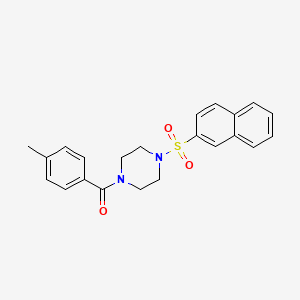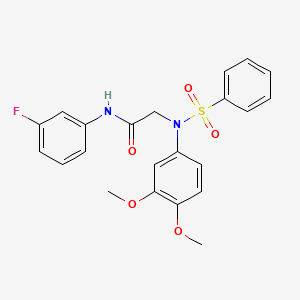![molecular formula C19H16ClN3O2S B3533360 3-(2-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B3533360.png)
3-(2-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acrylamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acrylamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiadiazole derivatives, which have shown promising pharmacological properties. This compound has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-(2-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acrylamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation and pain. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acrylamide in lab experiments is its versatility. It has been shown to exhibit a wide range of pharmacological properties, making it useful for studying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acrylamide. One area of research could be the development of more potent and selective analogs of this compound. Another area of research could be the investigation of its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acrylamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. It has also been studied for its potential as an antidepressant and antidiabetic agent.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-15-9-6-13(7-10-15)12-18-22-23-19(26-18)21-17(24)11-8-14-4-2-3-5-16(14)20/h2-11H,12H2,1H3,(H,21,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRNMNYMBQIEOP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 3-bromobenzoate](/img/structure/B3533280.png)
![1-(3-bromobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3533284.png)

![5-chloro-2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3533313.png)


![2-{[3,5-dimethyl-1-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3533321.png)
![2-{[3,5-dimethyl-1-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3533322.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide](/img/structure/B3533326.png)
![3-({[(3-phenylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3533332.png)
![3-({[(1-naphthylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3533345.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)-2-(1-naphthyl)acetamide](/img/structure/B3533352.png)
![3-phenyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B3533354.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B3533361.png)